5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) . This process leads to the formation of the thiazolo[4,5-d]pyrimidine core with the desired substituents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Various reducing agents depending on the desired reduction.
Substitution Reagents: Halogenating agents, nucleophiles, and other reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression . The compound’s structure allows it to bind to these targets and modulate their activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with similar biological activities.
Thiazolo[4,5-d]pyrimidin-7-one: A closely related compound with variations in substituents that affect its chemical properties and applications.
Uniqueness
5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C19H15N3O2S3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
5-[(3-methoxyphenyl)methylsulfanyl]-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H15N3O2S3/c1-24-14-9-5-6-12(10-14)11-26-18-20-16-15(17(23)21-18)27-19(25)22(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,21,23) |
InChI Key |
JEYVDJBEDAFYLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Origin of Product |
United States |
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